molecular formula C12H14O3 B188595 Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate CAS No. 136191-20-3

Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate

Cat. No.: B188595
CAS No.: 136191-20-3
M. Wt: 206.24 g/mol
InChI Key: IXIQXZFXVMPXLQ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a dihydroindene core structure.

Properties

IUPAC Name

ethyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIQXZFXVMPXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Reaction

This method leverages cross-coupling chemistry to introduce the hydroxy-substituted aromatic moiety.

Procedure :

  • Reactants : 3-Iodophenylboronic acid, copper(II) acetate, pyridine, and molecular sieves.

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: Room temperature (20–25°C)

    • Atmosphere: Oxygen balloon

    • Reaction time: Overnight stirring .

  • Mechanism :

    • Step 1 : Activation of the iodinated precursor via oxidative addition.

    • Step 2 : Transmetallation with the boronic acid.

    • Step 3 : Reductive elimination to form the biaryl bond .

Key Data :

ParameterValue
CatalystCu(OAc)₂
LigandPyridine
YieldNot explicitly reported
PurityLCMS confirmed structure

Advantages :

  • Direct introduction of the 4-hydroxy group.

  • Scalable for industrial applications.

Nickel-Catalyzed Asymmetric Hydroxylation

This enantioselective method employs visible light to achieve stereocontrol.

Procedure :

  • Precursor : 1-Adamantyl 2-keto-2,3-dihydro-1H-indene-2-carboxylate.

  • Catalyst System :

    • Nickel(II) acetylacetonate (Ni(acac)₂)

    • Chiral ligand (e.g., L5)

    • Triphenylphosphine (TPP)

  • Conditions :

    • Solvent: Methyl tert-butyl ether (MTBE)

    • Light: 525 nm green LED

    • Temperature: Room temperature

    • Time: 3 hours .

Key Data :

ParameterValue
Enantiomeric Excess (ee)93%
YieldHigh (exact value not provided)
Retention time (HPLC)Major enantiomer: 23.781 min

Mechanism :

  • Step 1 : Photoexcitation of the Ni complex generates a reactive intermediate.

  • Step 2 : Hydroxylation at the β-position via radical or polar pathways .

Applications :

  • Synthesis of chiral pharmaceutical intermediates.

Acid-Catalyzed Cyclization and Esterification

This method combines cyclization of 1,2-chromanone with subsequent esterification.

Procedure :

  • Cyclization :

    • Reactant : 1,2-Chromanone

    • Catalyst : AlCl₃ + graphite flakes

    • Conditions : 120–140°C for 2–8 hours .

  • Esterification :

    • Reagent : Ethanol or methanol

    • Catalyst : H₂SO₄ or p-toluenesulfonic acid .

Key Data :

ParameterValue
Cyclization YieldUp to 98.2% (purity: 97.8%)
Esterification YieldHigh (>90% in optimized conditions)

Mechanism :

  • Cyclization : Acid-mediated dehydration forms the indenone core.

  • Esterification : Direct esterification of the carboxylic acid intermediate .

ParameterValue
ProductIndane-1-carboxylate ester
Hydroxylation StepRequires subsequent oxidation

Limitations :

  • Additional steps needed to introduce the 4-hydroxy group.

Demethylation and Subsequent Esterification

This method converts methoxy to hydroxy groups.

Procedure :

  • Demethylation :

    • Reactant : 5-Methoxy-2,3-dihydro-1H-inden-1-carboxylic acid

    • Reagent : HBr (48% aqueous)

    • Conditions : 130°C, 2–4 hours .

  • Esterification :

    • Reagent : Ethanol

    • Catalyst : H₂SO₄ or p-toluenesulfonic acid .

Key Data :

ParameterValue
Demethylation YieldHigh (>90%)
Esterification Yield>95%

Oxidation with tert-Butyl Hydroperoxide

This method uses radical chemistry to introduce the hydroxy group.

Procedure :

  • Reactant : 5-Chloro-1-oxo-2,3-dihydroindene-2-carboxylate methyl ester

  • Oxidizing Agent : tert-Butyl hydroperoxide (hexane solution)

  • Additives : Benzylamine

  • Conditions :

    • Solvent: Hexane

    • Temperature: 25–35°C

    • Reaction time: 3–5 hours .

Key Data :

ParameterValue
YieldImproved by 3 percentage points
Purity>98%

Comparative Analysis of Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)Enantiomeric Excess
Suzuki-MiyauraCu(OAc)₂, Pyridine20–25N/AN/A
Ni-Catalyzed HydroxylationNi(acac)₂, L525High93% ee
Acid-Catalyzed CyclizationAlCl₃ + Graphite120–14094–98N/A
Demethylation + EsterificationHBr, H₂SO₄130>90N/A
Oxidation with TBHPt-BuOOH, Benzylamine25–35ImprovedN/A

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 4-oxo-2,3-dihydro-1h-indene-2-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

EHDIC and its derivatives have shown promise in the field of medicinal chemistry, particularly in cancer treatment. Research indicates that compounds similar to EHDIC can inhibit Inhibitor of Apoptosis Proteins (IAPs), which are known to prevent apoptosis in cancer cells. This inhibition can lead to the induction of apoptosis in various cancer types, including:

  • Breast cancer
  • Colon cancer
  • Ovarian cancer
  • Prostate cancer .

Case Study: Cancer Treatment

A study published in 2010 highlighted the efficacy of 2,3-dihydro-1H-indene compounds, including EHDIC derivatives, in treating various cancers. The compounds were shown to induce apoptosis in cells overexpressing IAP proteins, making them potential candidates for new cancer therapies . The study detailed the synthesis of these compounds and their biological evaluations, demonstrating significant anti-cancer activity.

Organic Synthesis

EHDIC serves as a valuable intermediate in organic synthesis due to its reactivity and ability to undergo various transformations. It can be utilized in the synthesis of more complex molecules through reactions such as:

  • Electrophilic substitution
  • Alkylation
  • Condensation reactions .

Data Table: Synthesis Pathways

Reaction TypeConditionsProduct
Electrophilic SubstitutionNaH, diethyl carbonateβ-keto esters
AlkylationMicrowave-assisted synthesisAlkylated indene derivatives
CondensationAcidic conditionsComplex indene-based compounds

Material Science

In material science, EHDIC is being explored for its potential use in developing polymers and other materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as:

  • Thermal stability
  • Mechanical strength
  • Chemical resistance .

Case Study: Polymer Development

A recent study investigated the incorporation of EHDIC into polymer matrices to improve their thermal properties. The results showed that polymers containing EHDIC exhibited enhanced thermal stability compared to traditional polymers, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Biological Activity

Ethyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique indene structure with a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions. The compound can be synthesized through various methods, including cyclization reactions involving substituted 4-nitro-3-phenylbutanoic acid, followed by reduction and hydrogenation processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentrations (MICs) of the compound against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties. In particular, it has shown activity against certain viruses by inhibiting viral replication mechanisms. The mechanism of action is thought to involve interference with viral entry or replication within host cells. This activity makes it a candidate for further development in antiviral therapies .

Anticancer Effects

One of the most promising areas of research involves the anticancer activity of this compound. Various studies have demonstrated that the compound can induce apoptosis in cancer cells through multiple pathways:

  • Inhibition of Cell Proliferation : Studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including breast and colon cancer cells.
  • Mechanisms of Action : The compound's anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. Specifically, it may activate caspase pathways leading to programmed cell death .

Case Studies

A notable study published in Cancer Research highlighted the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 25 µM. Furthermore, flow cytometry analysis revealed an increase in apoptotic cells treated with the compound compared to controls .

Another investigation focused on its effects on colon cancer cells (HT29), where treatment with this compound resulted in significant G0/G1 phase arrest and subsequent apoptosis induction. This study supports the compound's potential role as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other indene derivatives that exhibit similar biological activities:

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
Ethyl 4-hydroxy-2,3-dihydro...ModerateYesStrong
Indole derivativesLowModerateModerate
Other indane derivativesVariableYesVariable

This table highlights that while some compounds may share structural similarities, their biological activities can vary significantly based on functional groups and molecular interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate?

  • The compound can be synthesized via α-functionalization of β-keto esters using hypervalent iodine reagents or transition-metal catalysis. For example, cyanation reactions under mild conditions (e.g., 0°C to room temperature) with DBU as a base yield high-purity products (98% yield) . Similar protocols for ethyl indene carboxylates involve Pd(0)-catalyzed C–H arylation or keto ester modifications .

Q. How can this compound be characterized structurally?

  • Spectroscopy : IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1712 cm⁻¹, O–H stretch at ~3460 cm⁻¹) . HRMS (ESI) confirms molecular weight (e.g., [M+Na]+ observed at 269.1147 vs. calculated 269.1148) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves stereochemistry and hydrogen-bonding networks. For related ethyl indene carboxylates, C–C bond lengths and torsion angles are typically reported .

Q. What purification methods are recommended?

  • Column chromatography with pentane:ethyl acetate gradients (e.g., 4:1 to 95:5) achieves high purity, as indicated by consistent Rf values (e.g., 0.20–0.30) . Recrystallization from ethanol or dichloromethane is effective for crystalline derivatives .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact. Store in dry, cool conditions away from ignition sources. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can tautomerization impact spectral data interpretation?

  • Tautomerization in solution (e.g., keto-enol equilibria) may lead to duplicated signals in NMR or inconsistencies in elemental analysis. For example, Ethyl 5-chloro-2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate shows doubled ¹H and ¹³C NMR peaks, requiring variable-temperature NMR or computational modeling to resolve .

Q. What strategies address low yields in functionalization reactions?

  • Catalyst Optimization : Palladium(0) catalysts with electron-rich ligands improve C–H activation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyanation reactions .
  • Substituent Tuning : Electron-withdrawing groups (e.g., bromo, methoxy) on the indene ring stabilize intermediates, boosting yields to >90% .

Q. How can structural contradictions in crystallographic data be resolved?

  • Discrepancies in bond angles or packing motifs may arise from twinning or disordered solvent molecules. Refinement using SHELX with high-resolution data (e.g., <1.0 Å) and Hirshfeld surface analysis clarifies ambiguities .

Q. What biological activities are associated with this scaffold?

  • Dihydroindenyl carboxylates exhibit aggrecanase inhibition (IC₅₀ < 100 nM) when optimized with P1' substituents (e.g., tyrosine mimics). Selectivity over MMPs is achieved via cis-aminoindanol scaffolds .

Notes

  • Structural Analysis : Always validate computational models (e.g., DFT) with experimental data to resolve tautomerization ambiguities .
  • Biological Testing : Use SPR or fluorescence polarization assays to quantify binding affinities of derivatives .

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